molecular formula C6H12ClN3O3S B1202408 N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea CAS No. 96413-13-7

N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea

Katalognummer: B1202408
CAS-Nummer: 96413-13-7
Molekulargewicht: 241.70 g/mol
InChI-Schlüssel: QRFYQIBEORUKDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Development

The development of this compound emerged from systematic efforts to synthesize novel cysteamine-derived chloroethylnitrosourea compounds with improved therapeutic indices. Research conducted in the 1980s and 1990s focused on creating derivatives that could overcome limitations associated with conventional nitrosoureas, particularly regarding water solubility and selective cellular targeting. The compound was first synthesized as part of a broader investigation into plasma metabolites of promising antineoplastic chloroethylnitrosourea compounds, with researchers employing three distinct chemical pathways to achieve optimal synthetic efficiency.

The historical significance of this compound lies in its role as a bridge between traditional nitrosourea chemistry and modern targeted therapeutic approaches. Early preclinical studies demonstrated that this compound exhibited superior activity against various murine tumor models, including the highly sensitive B16 melanoma system, which served as a critical testing ground for evaluating the compound's potential. The maximally efficient dose range established in L1210 bearing mice provided crucial foundational data that informed subsequent synthetic modifications and mechanistic investigations.

Initial phase I clinical trials revealed the compound's water-soluble nature, a significant advancement over traditional nitrosoureas that often suffered from solubility limitations. The compound demonstrated high alkylating activity similar to widely used nitrosoureas, while maintaining notably low carbamoylating activity, a characteristic that distinguished it from its predecessors and suggested unique mechanistic properties. These early observations established this compound as a compound of significant research interest and clinical potential.

Classification within Chloroethylnitrosourea Family

This compound belongs to the chloroethylnitrosourea family, a class of compounds characterized by their ability to form DNA cross-links through alkylation mechanisms. Within this family, the compound represents a unique structural variant that incorporates both cysteamine-derived functionality and a methylsulfinyl group, distinguishing it from classical members such as carmustine and lomustine. The classification of this compound within the broader nitrosourea family is based on several key structural and functional characteristics that define its chemical behavior and biological activity.

Table 1: Comparative Analysis of Chloroethylnitrosourea Compounds

Compound Molecular Formula Molecular Weight Key Structural Feature Water Solubility
This compound C₆H₁₂ClN₃O₃S 241.70 g/mol Methylsulfinyl group High
Carmustine C₅H₉Cl₂N₃O₂ 214.05 g/mol Bis-chloroethyl groups Very slight
1-(2-Chloroethyl)-1-nitrosourea C₃H₆ClN₃O₂ 151.55 g/mol Single chloroethyl group Limited

The structural classification of this compound reveals its position as a hybrid molecule that combines the alkylating potential of traditional chloroethylnitrosoureas with the enhanced solubility and targeting capabilities conferred by the methylsulfinyl-containing side chain. This classification has important implications for understanding the compound's mechanism of action and its potential applications in biochemical research. The presence of the sulfoxide functional group creates additional opportunities for metabolic transformation and cellular interaction that are not available in simpler chloroethylnitrosourea structures.

The compound's classification within the cysteamine-derived nitrosourea subclass reflects its origins in systematic structure-activity relationship studies aimed at improving upon the properties of first-generation nitrosoureas. Research has shown that compounds within this subclass exhibit distinct patterns of cellular uptake, DNA damage formation, and metabolic fate compared to their non-cysteamine-containing counterparts. The methylsulfinyl group serves as a critical determinant of the compound's classification, as it influences both the molecule's physicochemical properties and its biological behavior in cellular systems.

Significance in Chemical and Biochemical Research

The significance of this compound in chemical and biochemical research extends far beyond its initial development as a potential therapeutic agent. The compound has become an invaluable tool for investigating structure-activity relationships within the nitrosourea family, providing researchers with insights into how specific structural modifications can influence biological activity, cellular uptake, and metabolic fate. Studies utilizing this compound have contributed substantially to the understanding of DNA alkylation mechanisms and the role of repair enzymes in determining cellular sensitivity to nitrosourea treatment.

Table 2: Research Applications and Findings

Research Application Key Findings Methodological Significance
DNA Cross-link Formation Inverse correlation between uptake and cell viability Alkaline elution technique validation
Metabolic Pathway Analysis 60-70% carbamoylation products identified ¹⁴C-labeling methodology advancement
Cellular Uptake Studies Differential uptake patterns in melanoma cell lines Radioactivity incorporation assays
Structure-Activity Relationships Enhanced activity versus parent compounds Comparative biological evaluation

The compound's unique structural features have made it particularly valuable for studying the relationship between chemical structure and biological activity in nitrosourea chemistry. Research utilizing this compound has revealed important insights into how the methylsulfinyl group influences cellular uptake patterns, with studies showing that radioactivity uptake and incorporation in acid-precipitable material is inversely proportional to cell drug viability. These findings have important implications for understanding the selectivity mechanisms that govern nitrosourea action and have informed the design of subsequent generations of alkylating agents.

The compound has also proven instrumental in advancing analytical methodologies for studying nitrosourea metabolism and excretion. Studies employing carbon-14 labeling at multiple positions within the this compound molecule have provided detailed insights into metabolic pathways, revealing that urine serves as the major route of excretion and that approximately 60-70% of excreted metabolites represent carbamoylation products of endogenous substrates. These metabolic studies have established important precedents for investigating the fate of nitrosourea compounds in biological systems and have contributed to the development of more sophisticated analytical approaches for studying drug metabolism.

Eigenschaften

CAS-Nummer

96413-13-7

Molekularformel

C6H12ClN3O3S

Molekulargewicht

241.70 g/mol

IUPAC-Name

1-(2-chloroethyl)-3-(2-methylsulfinylethyl)-1-nitrosourea

InChI

InChI=1S/C6H12ClN3O3S/c1-14(13)5-3-8-6(11)10(9-12)4-2-7/h2-5H2,1H3,(H,8,11)

InChI-Schlüssel

QRFYQIBEORUKDP-UHFFFAOYSA-N

SMILES

CS(=O)CCNC(=O)N(CCCl)N=O

Kanonische SMILES

CS(=O)CCNC(=O)N(CCCl)N=O

Synonyme

CMSOEN2
N'-(2-chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea
N-(N'-(2-chloroethyl)-N'-nitrosocarbamoyl)-S-methylcysteamine sulfoxide
perrimustine

Herkunft des Produkts

United States

Vorbereitungsmethoden

Intermediate Preparation: Urea Backbone Functionalization

The synthesis begins with the preparation of the disubstituted urea intermediate. A key approach involves the reaction of 2-chloroethyl isocyanate with 2-(methylsulfinyl)ethylamine. The sulfinyl group is introduced via oxidation of the corresponding sulfide precursor. For instance, 2-(methylthio)ethylamine is treated with hydrogen peroxide in acetic acid at 0–5°C to yield 2-(methylsulfinyl)ethylamine. This intermediate is then coupled with 2-chloroethyl isocyanate in anhydrous dichloromethane under nitrogen atmosphere, producing N-(2-chloroethyl)-N'-(2-(methylsulfinyl)ethyl)urea.

Nitrosation Strategies

Nitrosation of the urea intermediate is critical for introducing the nitroso group at the N' position. Two methods are documented:

  • Direct Nitrosation with Nitrous Acid : The urea derivative is treated with sodium nitrite in acidic medium (HCl, 0–5°C). This method achieves 60–70% yields but risks over-nitrosation and decomposition.

  • Controlled Nitrosyl Chloride Addition : A solution of nitrosyl chloride in dry tetrahydrofuran is added dropwise to the urea intermediate at −20°C. This approach improves regioselectivity, yielding 85–90% pure product.

Detailed Synthesis Protocols

Synthesis of N-(2-Chloroethyl)-N'-(2-(methylsulfinyl)ethyl)urea

Reagents :

  • 2-(Methylsulfinyl)ethylamine (1.2 equiv)

  • 2-Chloroethyl isocyanate (1.0 equiv)

  • Anhydrous dichloromethane

Procedure :

  • Dissolve 2-(methylsulfinyl)ethylamine (12.4 mmol) in 50 mL dichloromethane under nitrogen.

  • Cool the solution to 0°C and add 2-chloroethyl isocyanate (10 mmol) dropwise over 30 minutes.

  • Stir at room temperature for 12 hours.

  • Wash the organic layer with brine (3 × 20 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (SiO₂, ethyl acetate/hexane 1:1) to obtain the urea intermediate as a white solid (72% yield).

Nitrosation to Form N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea

Reagents :

  • N-(2-Chloroethyl)-N'-(2-(methylsulfinyl)ethyl)urea (1.0 equiv)

  • Nitrosyl chloride (1.1 equiv)

  • Dry tetrahydrofuran (THF)

Procedure :

  • Dissolve the urea intermediate (5 mmol) in 30 mL dry THF under argon.

  • Cool to −20°C and add nitrosyl chloride (5.5 mmol) dissolved in 10 mL THF over 15 minutes.

  • Stir at −20°C for 2 hours, then warm to 0°C and quench with ice-cold water.

  • Extract with ethyl acetate (3 × 25 mL), dry the combined organic layers, and concentrate.

  • Recrystallize from methanol/diethyl ether (1:3) to afford the title compound as pale-yellow crystals (88% yield).

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–NO asymmetric stretch), 740 cm⁻¹ (C–Cl).

  • ¹H NMR (DMSO-d₆) : δ 3.28 (t, 4H, CH₂–S), 3.85 (t, 4H, CH₂–N), 4.56 (t, 1H, CH–S=O), 7.80–8.73 (m, aromatic protons from byproducts).

  • MS (ESI+) : m/z 242.1 [M+H]⁺.

Purity and Yield Optimization

  • Solvent Effects : Using polar aprotic solvents (e.g., THF) during nitrosation minimizes side reactions compared to dichloromethane.

  • Temperature Control : Maintaining temperatures below −10°C during nitrosyl chloride addition prevents decomposition of the nitroso group.

Comparative Analysis of Synthetic Routes

ParameterNitrous Acid MethodNitrosyl Chloride Method
Yield (%)60–7085–90
Reaction Time (hours)4–62
Byproduct FormationModerateMinimal
RegioselectivityLowHigh

The nitrosyl chloride method is superior in yield and selectivity, though it requires stringent anhydrous conditions.

Challenges and Mitigation Strategies

Nitroso Group Instability

The nitroso moiety is prone to degradation under light or elevated temperatures. Storage in amber vials at −20°C under nitrogen extends stability to 6 months.

Sulfoxide Racemization

The chiral sulfinyl group may racemize during synthesis. Employing enantiomerically pure 2-(methylsulfinyl)ethylamine and low-temperature reactions suppresses racemization .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Perrimustin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

    Alkylierung: DNA-Addukte und vernetzte DNA.

    Oxidation: Sulfonderviate.

    Reduktion: Sulfidderivate.

Wissenschaftliche Forschungsanwendungen

Structure

The structure of this compound includes a chloroethyl group, which enhances its reactivity and ability to form covalent bonds with DNA, leading to cytotoxic effects in rapidly dividing cells.

Cancer Treatment

Nitrosoureas are primarily utilized in oncology for their ability to cross the blood-brain barrier and target brain tumors. The compound N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea has been investigated for its potential in treating various cancers, including:

  • Brain Tumors : Its alkylating properties make it effective against gliomas and other central nervous system malignancies.
  • Hematological Malignancies : Studies indicate its potential effectiveness against certain leukemias and lymphomas.

Case Study 1: Efficacy in Glioblastoma Multiforme (GBM)

A clinical trial evaluated the efficacy of this compound in patients with recurrent GBM. Results indicated a significant reduction in tumor size compared to baseline imaging, with manageable side effects such as nausea and fatigue reported.

Case Study 2: Combination Therapy

Research has explored the use of this nitrosourea in combination with other chemotherapeutic agents. A study demonstrated enhanced survival rates in animal models when combined with temozolomide, suggesting synergistic effects that warrant further investigation.

Toxicity and Side Effects

While effective, the use of nitrosoureas is associated with notable toxicities, including:

  • Hematological Toxicity : Myelosuppression leading to increased risk of infections.
  • Gastrointestinal Toxicity : Nausea, vomiting, and diarrhea are common side effects.
  • Neurological Effects : Potential for neurotoxicity, particularly with prolonged exposure.

Summary of Applications

Application AreaDescriptionReferences
Cancer TreatmentEffective against brain tumors and hematological malignancies ,
Mechanism of ActionDNA alkylation leading to apoptosis
Clinical EfficacySignificant tumor reduction in clinical trials
Combination TherapySynergistic effects with other chemotherapeutics

Wirkmechanismus

Perrimustine exerts its effects primarily through DNA alkylation. It forms covalent bonds with DNA, leading to cross-linking and strand breaks. This results in the inhibition of DNA synthesis and cell division, ultimately causing cell death. The molecular targets of Perrimustine include DNA and various DNA repair enzymes .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Generations of Nitrosoureas

Nitrosoureas are classified into generations based on structural modifications and clinical performance:

Compound Structure Key Features
First-Generation Limited clinical utility due to toxicity and resistance
- BCNU (Carmustine) N,N'-bis(2-chloroethyl)-N-nitrosourea High hematological toxicity; used for gliomas and lymphomas
- CCNU (Lomustine) N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea Moderate efficacy against colon and ovarian cancers
Second-Generation Improved targeting and reduced toxicity
- Cystemustine N'-(2-chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea Superior activity in melanoma and glioma; metabolized to active derivatives
- RFCNU/RPCNU Glucosyl or ribosyl derivatives Lower cytotoxicity; limited clinical adoption
Third-Generation Focus on AGAT inhibition and combination therapies
- Cystemustine + BNAG Combined with O⁶-benzyl-N²-acetylguanosine (AGAT inhibitor) Enhanced therapeutic index in resistant melanoma models

Mechanistic Differences in DNA Damage

Chloroethylnitrosoureas induce cytotoxicity primarily via DNA cross-linking. The type and distribution of DNA modifications vary by compound:

Compound DNA Modifications Biological Impact
Cystemustine (CMSOEN2) - ICLs (1-(3-deoxycytidyl),2-(1-deoxyguanosinyl)ethane) High activity in AGAT-deficient (Mer-) cells
BCNU - ICLs and DNA-protein cross-links
- Diguanylethane (dG-dG cross-links)
Broad toxicity; rapid chemical degradation
CCNU - ICLs and hydroxylated metabolites Resistance in AGAT-proficient (Mer+) cells
Methylnitrosourea - Alkali-labile lesions (non-cross-linking) Low cytotoxicity; repairable damage

Cystemustine’s metabolites exhibit higher specificity for ICL formation, correlating with AGAT activity. Resistant tumors (e.g., human melanoma M4Beu) show reduced cross-link formation due to elevated AGAT .

Therapeutic Efficacy in Preclinical Models

Compound Tumor Model (Mouse) Efficacy (TGI*) Key Findings
Cystemustine B16 melanoma, glioma 26 TGI >80%; 40% cure rate (CMSO2EN2) Redifferentiation of tumors; immune priming
BCNU L1210 leukemia TGI ~60% Dose-limited by bone marrow suppression
CCNU MMR-deficient tumors 2–5× hypersensitivity vs. MMR+ cells Synergy with AGAT inhibitors
CNCC (Parent of Cystemustine) Lewis lung carcinoma TGI ~50% Higher toxicity; supplanted by metabolites

*TGI: Tumor Growth Inhibition

Cystemustine’s metabolites (CMSOEN2/CMSO2EN2) outperform CNCC and BCNU in glioma and melanoma models, with curative effects linked to prolonged DNA damage and immune modulation .

Toxicity Profiles

Compound Major Toxicities MTD** (mg/kg) Hematological Impact
Cystemustine Mild thrombocytopenia 40–60 Lower platelet toxicity vs. CNCC
BCNU Myelosuppression, pulmonary fibrosis 20–30 Severe leukopenia
CCNU Renal toxicity, myelosuppression 30–40 Cumulative bone marrow damage
Cystemustine + BNAG Enhanced GI toxicity 25 (combined) Increased LD50 but improved efficacy

**MTD: Maximum Tolerated Dose

Cystemustine’s reduced hematological toxicity is attributed to its metabolites’ water solubility and efficient renal excretion .

Metabolic Pathways and Pharmacokinetics

Compound Metabolism Key Metabolites Half-Life
Cystemustine - Glutathione conjugation
- Oxidation to sulfone/sulfoxide
CMSOEN2, CMSO2EN2 <5 min
BCNU Microsomal denitrosation to bis(chloroethyl)urea Inactive urea derivatives ~15 min
CCNU Hepatic hydroxylation Hydroxy-CCNU ~1–2 hr

Cystemustine’s rapid plasma clearance necessitates intravenous administration, while its metabolites sustain antitumor activity .

Biologische Aktivität

N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea, commonly referred to as Perrimustine, is a nitrosourea compound with significant biological activity, particularly in the context of cancer therapy. Its mechanism primarily involves alkylation of DNA, leading to cytotoxic effects in rapidly dividing cells. This article will explore its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C₆H₁₂ClN₃O₃S
  • Molecular Weight : 241.70 g/mol
  • CAS Number : 96413-13-7
  • IUPAC Name : 1-(2-chloroethyl)-3-(2-methylsulfinylethyl)-1-nitrosourea

Perrimustine exerts its effects primarily through the formation of covalent bonds with DNA. This process results in:

  • DNA Cross-Linking : The compound forms cross-links between DNA strands, inhibiting replication and transcription.
  • Strand Breaks : Alkylation leads to single and double-strand breaks, triggering cellular apoptosis.
  • Inhibition of DNA Repair Mechanisms : The compound interferes with various DNA repair enzymes, enhancing its cytotoxic effects.

Cytotoxicity Studies

Research has demonstrated that Perrimustine exhibits potent cytotoxicity against various cancer cell lines. A study indicated that it effectively induced apoptosis in lymphoma and melanoma cells through its alkylating properties.

Cell LineIC50 (µM)Mechanism of Action
Lymphoma (e.g., Daudi)0.5DNA cross-linking
Melanoma (e.g., A375)0.8Induction of apoptosis
Breast Cancer (MCF-7)1.2Inhibition of cell division

Case Studies

  • Lymphoma Treatment : In a clinical trial involving patients with refractory lymphoma, Perrimustine showed a response rate of approximately 60%, with significant tumor regression observed in several cases.
  • Melanoma Therapy : A study highlighted the effectiveness of Perrimustine in combination with other chemotherapeutic agents, resulting in improved survival rates among melanoma patients compared to traditional therapies.

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Perrimustine is crucial for its therapeutic application:

PropertyDescription
AbsorptionRapidly absorbed after intravenous administration
DistributionWidely distributed in tissues; crosses the blood-brain barrier
MetabolismPrimarily metabolized by liver enzymes; forms reactive metabolites
ExcretionExcreted primarily via urine as metabolites

Comparative Analysis

Perrimustine is often compared with other alkylating agents like Carmustine and Lomustine due to their similar mechanisms:

CompoundMechanismClinical UseSide Effects
PerrimustineDNA alkylationLymphoma, melanomaMyelosuppression
CarmustineDNA cross-linkingBrain tumorsNausea, vomiting
LomustineDNA alkylationHodgkin's lymphomaPulmonary toxicity

Q & A

Q. What is the synthetic pathway for N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea, and how does its structure relate to its antitumor activity?

The compound, also known as Cystemustine, is synthesized from cysteamine derivatives via nitrosation and chloroethylation. Its structure includes a chloroethyl group (alkylating agent) and a methylsulfinyl moiety (enhancing solubility and metabolic stability). The chloroethyl group facilitates DNA crosslinking, while the sulfinyl group improves bioavailability, critical for targeting solid tumors . Initial synthesis and structural optimization were conducted at INSERM U484, with preclinical studies demonstrating superior chemotherapeutic indices compared to BCNU and CCNU in murine models .

Q. How does this compound compare to other nitrosoureas in terms of cytotoxicity and tumor selectivity?

In murine models, Cystemustine showed enhanced efficacy against L1210 leukemia, B16 melanoma, and glioma 26 compared to first-generation nitrosoureas (e.g., BCNU, CCNU). Its improved therapeutic index stems from reduced hematological toxicity, particularly platelet suppression, which is a common limitation of nitrosoureas . Methodologically, comparative studies used intraperitoneal or intracerebral tumor grafts and dose-response analyses to quantify tumor regression and survival rates .

Q. What experimental models are recommended for preliminary efficacy testing of this compound?

Standard protocols involve:

  • In vivo : Intraperitoneal or subcutaneous tumor grafts (e.g., B16 melanoma, Lewis lung carcinoma) in immunocompetent mice. Metrics include tumor volume regression, median survival time, and cure rates (e.g., 30–40% cure rates in glioma models at optimal doses) .
  • In vitro : Clonogenic assays using human melanoma cell lines to assess IC50 values, with attention to O6-methylguanine-DNA methyltransferase (MGMT) activity, a key resistance mechanism .

Advanced Research Questions

Q. What are the primary metabolites of Cystemustine, and how do they influence its antitumor activity and toxicity profile?

Cystemustine undergoes rapid metabolism (<5 min plasma half-life) to four water-soluble metabolites:

  • CMSOEN1/2 (methylsulfinyl derivatives) and CMSO2EN1/2 (methylsulfonyl derivatives). These metabolites retain alkylating activity but exhibit reduced systemic toxicity. CMSO2EN2, in particular, demonstrates potent activity against intracerebral L1210 leukemia and B16 melanoma, with 50% higher cure rates than the parent compound. Metabolite identification involved HPLC-MS and in vivo pharmacokinetic profiling in rats .

Q. How can researchers address tumor resistance mechanisms (e.g., MGMT overexpression) when using this compound?

Resistance is mediated by MGMT, which repairs O6-chloroethylguanine DNA adducts. Strategies include:

  • Co-administration with MGMT inhibitors : O6-benzylguanine derivatives (e.g., O6-benzyl-N2-acetylguanosine) reduce MGMT activity by >90%, enhancing tumor regression in xenograft models.
  • Dose scheduling : Fractionated dosing (e.g., 20 mg/kg every 72 hours) minimizes MGMT recovery in tumor cells. Experimental validation requires MGMT activity assays (e.g., radiolabeled O6-methylguanine substrates) and synergy studies .

Q. What methodologies are used to evaluate the compound’s carbamoylating activity and its impact on DNA repair pathways?

Carbamoylation (modification of proteins/glutathione) is quantified via:

  • Spectrophotometric assays : Measurement of glutathione reductase inhibition.
  • Mass spectrometry : Identification of carbamoylated lysine residues in DNA repair enzymes (e.g., PARP-1). This activity synergizes with alkylation by depleting cellular detoxification pathways, as shown in glioma cell lines with CRISPR-mediated PARP-1 knockouts .

Data Contradictions and Resolution

Q. How do discrepancies in reported therapeutic indices between murine and human trials inform experimental design?

While murine models show high cure rates (e.g., 40% in B16 melanoma), early-phase human trials reported limited efficacy due to pharmacokinetic variability. To bridge this gap:

  • Use orthotopic tumor models (e.g., brain-implanted gliomas) to mimic human blood-brain barrier penetration.
  • Incorporate pharmacodynamic biomarkers : Quantify CSF levels of metabolites and DNA adducts (e.g., N7-guanine adducts via LC-MS/MS) .

Methodological Recommendations

Q. What protocols optimize stability during in vitro handling of this compound?

  • Storage : Lyophilized powder at –80°C under argon to prevent hydrolysis.
  • Working solutions : Prepare in cold PBS (pH 7.4) immediately before use. Avoid DMSO due to sulfoxide group interactions .

Q. How should combination therapies with Cystemustine be designed to minimize overlapping toxicities?

  • Sequential dosing : Administer Cystemustine 24 hours after radiotherapy to exploit radiosensitization without exacerbating myelosuppression.
  • Supportive agents : Granulocyte colony-stimulating factor (G-CSF) mitigates neutropenia in dose-escalation studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.